N1-cyclopentyl-N2-(pyridin-4-ylmethyl)oxalamide
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Overview
Description
N’-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide is an organic compound with the molecular formula C₁₃H₁₇N₃O₂ and a molecular weight of 247.298 g/mol This compound features a cyclopentyl group and a pyridin-4-ylmethyl group attached to an oxamide core
Preparation Methods
The synthesis of N’-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide typically involves the reaction of cyclopentylamine with pyridine-4-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with oxalyl chloride to yield the desired oxamide. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Chemical Reactions Analysis
N’-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-4-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N’-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions, leading to modulation of their activity. The pathways involved in these interactions are currently under investigation, with a focus on understanding the detailed molecular mechanisms .
Comparison with Similar Compounds
N’-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide can be compared with similar compounds such as N,N’-bis(pyridin-3-ylmethyl)oxalamide and its thioxalamide analogue. These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique cyclopentyl group in N’-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide distinguishes it from these analogues, providing distinct chemical and biological properties .
Properties
IUPAC Name |
N'-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-12(13(18)16-11-3-1-2-4-11)15-9-10-5-7-14-8-6-10/h5-8,11H,1-4,9H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSXETJPMFJRAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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